Cas no 2092136-72-4 (1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride)
1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanemethanesulfonyl chloride, 1-(2,2,2-trifluoroethyl)-
- 1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride
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- Inchi: 1S/C6H8ClF3O2S/c7-13(11,12)4-5(1-2-5)3-6(8,9)10/h1-4H2
- InChI Key: SRNHUSPUKUMDPR-UHFFFAOYSA-N
- SMILES: C1(CC(F)(F)F)(CS(Cl)(=O)=O)CC1
1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-262308-1g |
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanesulfonyl chloride |
2092136-72-4 | 1g |
$1200.0 | 2023-09-14 | ||
| Enamine | EN300-262308-5g |
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanesulfonyl chloride |
2092136-72-4 | 5g |
$3479.0 | 2023-09-14 | ||
| Enamine | EN300-262308-10g |
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanesulfonyl chloride |
2092136-72-4 | 10g |
$5159.0 | 2023-09-14 | ||
| Enamine | EN300-262308-0.05g |
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanesulfonyl chloride |
2092136-72-4 | 95% | 0.05g |
$1008.0 | 2024-06-18 | |
| Enamine | EN300-262308-0.1g |
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanesulfonyl chloride |
2092136-72-4 | 95% | 0.1g |
$1056.0 | 2024-06-18 | |
| Enamine | EN300-262308-0.25g |
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanesulfonyl chloride |
2092136-72-4 | 95% | 0.25g |
$1104.0 | 2024-06-18 | |
| Enamine | EN300-262308-0.5g |
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanesulfonyl chloride |
2092136-72-4 | 95% | 0.5g |
$1152.0 | 2024-06-18 | |
| Enamine | EN300-262308-1.0g |
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanesulfonyl chloride |
2092136-72-4 | 95% | 1.0g |
$1200.0 | 2024-06-18 | |
| Enamine | EN300-262308-2.5g |
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanesulfonyl chloride |
2092136-72-4 | 95% | 2.5g |
$2351.0 | 2024-06-18 | |
| Enamine | EN300-262308-5.0g |
[1-(2,2,2-trifluoroethyl)cyclopropyl]methanesulfonyl chloride |
2092136-72-4 | 95% | 5.0g |
$3479.0 | 2024-06-18 |
1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride
Comprehensive Overview of 1-(2,2,2-Trifluoroethyl)cyclopropylmethanesulfonyl Chloride (CAS No. 2092136-72-4)
1-(2,2,2-Trifluoroethyl)cyclopropylmethanesulfonyl chloride (CAS No. 2092136-72-4) is a specialized sulfonyl chloride derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclopropyl and trifluoroethyl functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Its molecular structure, combining a sulfonyl chloride moiety with a trifluoromethyl group, makes it particularly valuable for designing compounds with enhanced metabolic stability and lipophilicity.
In recent years, the demand for fluorinated compounds like 1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride has surged due to their applications in drug discovery. The trifluoroethyl group is known to improve the pharmacokinetic properties of molecules, making them more resistant to enzymatic degradation. Researchers are increasingly exploring this compound for its potential in developing kinase inhibitors, GPCR modulators, and other small-molecule therapeutics. Its role in medicinal chemistry is further highlighted by its ability to act as a key building block in the synthesis of proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in targeted protein degradation.
From a synthetic perspective, 1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride offers several advantages. The cyclopropyl ring introduces conformational rigidity, which can enhance binding affinity to biological targets. Meanwhile, the sulfonyl chloride group provides a reactive handle for further functionalization, enabling the creation of diverse sulfonamides or sulfonate esters. This flexibility has made it a popular choice for high-throughput screening libraries and fragment-based drug design.
The compound's relevance extends beyond pharmaceuticals. In agrochemical research, 1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride is investigated for its potential in developing novel pesticides and herbicides. The trifluoromethyl group is a common feature in many agrochemicals due to its ability to improve bioavailability and environmental persistence. As sustainability becomes a focal point in agriculture, this compound's role in creating low-toxicity and high-efficiency crop protection agents is gaining traction.
Analytical characterization of 1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for research and industrial applications. Storage recommendations often emphasize protection from moisture and light to maintain stability, as the sulfonyl chloride group is sensitive to hydrolysis.
In the context of green chemistry, researchers are exploring sustainable synthetic routes for 1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride. Efforts include optimizing reaction conditions to minimize waste and reduce energy consumption. This aligns with the broader industry trend toward environmentally friendly synthesis, which is increasingly important to both regulatory bodies and consumers.
The compound's potential in material science is another area of interest. Its unique structure could contribute to the development of advanced polymers or surface modifiers with tailored properties. For instance, the trifluoroethyl group might impart hydrophobicity or chemical resistance to materials, making them suitable for specialized applications.
As the scientific community continues to explore 1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride, its applications are likely to expand further. With ongoing advancements in computational chemistry and AI-driven drug discovery, this compound could play a pivotal role in identifying new therapeutic candidates. Its combination of structural features makes it a valuable tool for addressing challenges in precision medicine and targeted therapy development.
In summary, 1-(2,2,2-trifluoroethyl)cyclopropylmethanesulfonyl chloride (CAS No. 2092136-72-4) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its significance in drug discovery, agrochemical innovation, and material science underscores its importance as a research tool. As industries continue to prioritize efficiency and sustainability, this compound is poised to remain at the forefront of scientific exploration.
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